(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₀O₃ and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of 17beta-HSDs for Disease Control
17beta-HSDs are involved in the final steps of sex steroid biosynthesis, converting inactive steroid precursors into active hormones. Inhibitors of 17beta-HSDs, therefore, have therapeutic potential for diseases stimulated by estrogen or androgen hormones, such as various cancers (breast, ovarian, endometrium, and prostate) and conditions like acne and hirsutism. Selective inhibition of specific 17beta-HSD isoforms can provide targeted therapeutic strategies without affecting other steroidogenic pathways, minimizing side effects and improving treatment efficacy (Poirier, 2003).
Role in Steroid Hormone Regulation
The regulation of steroid hormones by 17beta-HSDs is not limited to reproductive tissues but extends to various peripheral tissues, indicating a systemic role in hormone homeostasis. This regulation is crucial for understanding hormone-driven pathologies and developing therapeutic interventions that can modulate hormone levels in target tissues (Poirier, 2003).
Advancements in 17beta-HSD Inhibitors
Research has progressed in identifying and characterizing inhibitors of 17beta-HSDs, with a focus on developing compounds that have high selectivity for specific isoforms. These advancements are crucial for therapeutic applications, as they allow for precise modulation of hormone levels in diseases where estrogen or androgen levels are a contributing factor. The development of non-steroidal inhibitors, in particular, represents a significant area of research, offering potential advantages in terms of specificity and safety (Poirier, 2009).
Mechanism of Action
The actions of “(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate” on the hypothalamo-pituitary–adrenal (HPA) axis are mediated by ERbeta which inhibits the PVN response to stressors . It’s also been reported to bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .
Future Directions
Properties
IUPAC Name |
[(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVMDJLEAWSOBJ-AMQGKWNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746922 |
Source
|
Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-30-0 |
Source
|
Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.